2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one
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Overview
Description
It was first identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a critical role in cell signaling and regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one typically involves the reaction of 6-methoxy-1-indanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous ethanol solution at elevated temperatures to facilitate the formation of the oxime derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification techniques, and quality control measures, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cell signaling pathways, particularly the JAK/STAT pathway.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Mechanism of Action
The primary mechanism of action of 2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one involves the inhibition of the JAK/STAT signaling pathway. This pathway is crucial for transmitting signals from cytokine receptors to the nucleus, leading to the regulation of gene expression. By inhibiting this pathway, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxyimino-6-methoxy-2,3-dihydro-1H-inden-1-one
- 6-methoxy-1-indanone
- Hydroxylamine derivatives
Uniqueness
2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one is unique due to its specific inhibition of the JAK/STAT pathway, which distinguishes it from other similar compounds. Its ability to modulate this pathway makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
24077-98-3 |
---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-6-methoxy-3H-inden-1-one |
InChI |
InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(11-13)10(12)8(6)5-7/h2-3,5,13H,4H2,1H3/b11-9- |
InChI Key |
BNMBBZNFBBNMDD-LUAWRHEFSA-N |
Isomeric SMILES |
COC1=CC2=C(C/C(=N/O)/C2=O)C=C1 |
SMILES |
COC1=CC2=C(CC(=NO)C2=O)C=C1 |
Canonical SMILES |
COC1=CC2=C(CC(=NO)C2=O)C=C1 |
24077-98-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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